(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride
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Overview
Description
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride is an organic compound characterized by the presence of a hydroxyl group and a carboximidoyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride typically involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-hydroxybenzoyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride under controlled conditions to yield the desired compound. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboximidoyl chloride group can be reduced to form an amine derivative.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the carboximidoyl chloride group can undergo nucleophilic attack. These interactions and reactions can affect various molecular targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride is unique due to the presence of both hydroxyl and carboximidoyl chloride groups on the benzene ring
Properties
IUPAC Name |
(1Z)-N,3-dihydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVDZTDJQWFFLH-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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